2,4-Diisopropyldibenzo[b,d]furan-3-amine
Overview
Description
2,4-Diisopropyldibenzo[b,d]furan-3-amine is a chemical compound with the molecular formula C18H21NO and a molecular weight of 267.37 g/mol . This compound is characterized by its dibenzofuran core structure, which is substituted with isopropyl groups at the 2 and 4 positions and an amine group at the 3 position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diisopropyldibenzo[b,d]furan-3-amine typically involves the following steps :
Starting Materials: The synthesis begins with 2,4-dibromodibenzo[b,d]furan-3-amine.
Reaction with Benzaldehyde: The starting material is reacted with benzaldehyde in the presence of 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane and potassium phosphate in toluene and water. The mixture is bubbled with nitrogen for 20 minutes.
Catalysis: Dicyclohexyl(2’,6’-dimethoxybiphenyl-2-yl)phosphine and tris(dibenzylideneacetone)dipalladium(0) are added as catalysts, and the mixture is heated to reflux under nitrogen for 14 hours.
Workup: After cooling to room temperature, the toluene layer is decanted, and the aqueous layer is washed with toluene. The organic layers are combined, and concentrated hydrochloric acid is added. The mixture is stirred at room temperature for 1 hour, and the precipitate is collected by filtration.
Purification: The solid is dissolved in dichloromethane, neutralized with sodium hydroxide, and dried over magnesium sulfate. The residue is purified by column chromatography using 5-10% ethyl acetate/hexanes as the solvent, yielding the final product with a 59% yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2,4-Diisopropyldibenzo[b,d]furan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,4-Diisopropyldibenzo[b,d]furan-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,4-Diisopropyldibenzo[b,d]furan-3-amine involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,4-Diisopropyldibenzo[b,d]furan: Lacks the amine group at the 3 position.
2,4-Diisopropylphenol: Contains a phenol group instead of the dibenzofuran core.
3-Aminodibenzofuran: Lacks the isopropyl groups at the 2 and 4 positions.
Uniqueness
2,4-Diisopropyldibenzo[b,d]furan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,4-di(propan-2-yl)dibenzofuran-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-10(2)13-9-14-12-7-5-6-8-15(12)20-18(14)16(11(3)4)17(13)19/h5-11H,19H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKFNGTUFIJENJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C3=CC=CC=C3O2)C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729203 | |
Record name | 2,4-Di(propan-2-yl)dibenzo[b,d]furan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332881-95-4 | |
Record name | 2,4-Di(propan-2-yl)dibenzo[b,d]furan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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